![molecular formula C7H14N6S2 B579582 pyruvaldehyde bis(n4-methylthiosemicarbazone) CAS No. 19482-79-2](/img/structure/B579582.png)
pyruvaldehyde bis(n4-methylthiosemicarbazone)
Overview
Description
pyruvaldehyde bis(n4-methylthiosemicarbazone) is a chemical compound known for its applications in various scientific fields, including chemistry, biology, and medicine. It is a derivative of pyruvaldehyde and thiosemicarbazone, characterized by its unique structure that allows it to interact with various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyruvaldehyde bis(n4-methylthiosemicarbazone) typically involves the reaction of pyruvaldehyde with N4,N4-dimethylthiosemicarbazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of pyruvaldehyde bis(n4-methylthiosemicarbazone) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
pyruvaldehyde bis(n4-methylthiosemicarbazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives .
Scientific Research Applications
Chemistry
In chemistry, pyruvaldehyde bis(n4-methylthiosemicarbazone) is used as a reagent in various synthetic reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the synthesis of other compounds .
Biology
In biological research, the compound is used to study cellular processes and interactions. Its ability to interact with biological molecules makes it a useful tool in understanding cellular mechanisms and pathways .
Medicine
In medicine, pyruvaldehyde bis(n4-methylthiosemicarbazone) has been explored for its potential therapeutic applications. It has shown promise in inhibiting tumor growth and is being investigated for its use in cancer treatment .
Industry
In the industrial sector, the compound is used in the production of various chemical products. Its versatility and reactivity make it a valuable component in industrial chemical processes .
Mechanism of Action
The mechanism of action of pyruvaldehyde bis(n4-methylthiosemicarbazone) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can interfere with cellular processes. In cancer treatment, it is believed to inhibit tumor growth by disrupting the function of essential enzymes and proteins in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Copper(II) pyruvaldehyde bis(N4-methylthiosemicarbazone): Similar in structure but with different substituents, used in PET imaging.
Copper(II) ethylglyoxal bis(N4-methylthiosemicarbazone): Another similar compound used as a PET tracer.
Uniqueness
pyruvaldehyde bis(n4-methylthiosemicarbazone) is unique due to its specific structure and reactivity. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .
Biological Activity
Pyruvaldehyde bis(N4-methylthiosemicarbazone), commonly referred to as PTSM, is a compound that has garnered attention for its biological activity, particularly in the fields of radiopharmaceuticals and cancer therapy. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure : PTSM is a thiosemicarbazone derivative that forms lipophilic complexes with metals such as copper. The copper complex, specifically copper pyruvaldehyde bis(N4-methylthiosemicarbazone) (Cu-PTSM), is primarily studied for its biological effects.
Mechanism of Action : Cu-PTSM operates through a redox trapping mechanism where it reduces Cu(II) to Cu(I) within cells. This reduction is facilitated by intracellular sulfhydryls and is believed to be similar to the activation mechanisms of bioreductive anticancer drugs. The compound demonstrates rapid cellular uptake, which is crucial for its effectiveness in imaging and therapeutic applications .
In Vitro Studies
In vitro studies have shown that Cu-PTSM exhibits significant anticancer properties. For example:
- Colorectal Cancer Model : In a hamster model simulating colorectal cancer, Cu-PTSM demonstrated rapid uptake in single-cell suspensions, leading to inhibited cancer cell growth at doses below the maximum tolerated dose without observable toxicity .
- Cell Labeling for Imaging : Ex vivo labeling studies using 64Cu-PTSM have been conducted to track cell trafficking via PET imaging. This method has proven effective for visualizing tumor cells in various experimental setups .
In Vivo Studies
In vivo studies further elucidate the therapeutic potential of PTSM:
- Tumor Imaging and Blood Flow Assessment : Cu-PTSM has been utilized in PET imaging to evaluate blood flow in tumors and other tissues. Studies indicated that tumor tissue can be visualized effectively with retained copper radioactivity over time .
- Therapeutic Efficacy : Research indicates that Cu-PTSM can inhibit cancer cell implantation and growth in murine models, showcasing its potential as a therapeutic agent against various malignancies .
Case Studies
Several key studies highlight the clinical relevance of PTSM:
- Study on Myocardial Uptake : A study assessing myocardial uptake of 62Cu-PTSM found significant binding to human serum albumin (HSA), which affected its biodistribution. Researchers suggested that adding fatty acids could enhance the release of Cu-PTSM from HSA, improving imaging outcomes .
- Biodistribution Analysis : A biodistribution study involving 67Cu-PTSM showed minimal changes in distribution patterns following glutathione depletion in rats, indicating the robustness of PTSM's biodistribution profile under varying physiological conditions .
Data Tables
The following table summarizes key findings related to the biological activity of PTSM:
Properties
IUPAC Name |
1-methyl-3-[(E)-[(1E)-1-(methylcarbamothioylhydrazinylidene)propan-2-ylidene]amino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6S2/c1-5(11-13-7(15)9-3)4-10-12-6(14)8-2/h4H,1-3H3,(H2,8,12,14)(H2,9,13,15)/b10-4+,11-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXRMMJOMMTPKJ-ZVSIBQGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NC)C=NNC(=S)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NC)/C=N/NC(=S)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
673-68-7 | |
Record name | Pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PTSM | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.